geldanamycin -

geldanamycin

Catalog Number: EVT-1553243
CAS Number:
Molecular Formula: C29H40N2O9
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Geldanamycin is a benzoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces hygroscopicus. Geldanamycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be over-expressed or overactive in tumor cells. (NCI04)
Source

Geldanamycin is derived from the fermentation of Streptomyces hygroscopicus, a soil-dwelling bacterium. Its discovery dates back to the 1970s, and it has since been studied extensively for its biological activities, particularly its ability to inhibit Hsp90, making it a candidate for cancer treatment.

Classification

Geldanamycin is classified as an ansamycin antibiotic. Its structure features a benzoquinone moiety linked to a polyketide chain, characteristic of this class of compounds. It is also categorized as a heat shock protein inhibitor due to its specific action on Hsp90.

Synthesis Analysis
  • Regio- and stereoselective hydroboration: This step introduces stereocenters essential for the biological activity.
  • Pyran ring-opening reaction: Utilizes scandium triflate and triethylsilane to facilitate this transformation.
  • Asymmetric crotylation: This step establishes critical double bonds and stereochemistry.
  • Intramolecular copper(I)-mediated aryl amidation: Closes the 19-membered macrolactam structure characteristic of geldanamycin .
Molecular Structure Analysis

The molecular structure of geldanamycin can be represented as follows:

  • Chemical Formula: C_20H_21N_1O_4
  • Molecular Weight: 341.39 g/mol
  • Structure: The compound contains a quinone moiety linked to a polyketide chain, forming a complex cyclic structure that is crucial for its biological activity.

Structural Data

Geldanamycin exhibits several functional groups that contribute to its interaction with Hsp90, including hydroxyl groups and a carbonyl group that play essential roles in binding affinity .

Chemical Reactions Analysis

Geldanamycin undergoes various chemical reactions that are relevant to its function and synthesis:

  • Reductive reactions: These are crucial in modifying the quinone moiety, impacting its reactivity and biological function.
  • Hydrolysis: The compound can undergo hydrolysis, affecting its stability and solubility.
  • Conjugation reactions: These reactions are essential for forming derivatives that may enhance therapeutic efficacy or reduce toxicity.
Mechanism of Action

The primary mechanism of action for geldanamycin involves the inhibition of Hsp90. By binding to the ATP-binding site of Hsp90, geldanamycin disrupts the chaperone's function, leading to the degradation of client proteins that are essential for tumor cell survival. This process results in:

  • Inhibition of oncogenic signaling pathways: Such as those involving protein kinases and transcription factors.
  • Induction of apoptosis in cancer cells: By destabilizing key regulatory proteins involved in cell survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Geldanamycin typically appears as a yellow-orange solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: Typically around 162–164 °C.
  • Stability: Geldanamycin is sensitive to light and can degrade under prolonged exposure to UV light or high temperatures.

These properties are critical when considering formulation strategies for therapeutic applications .

Applications

Geldanamycin has significant applications in scientific research and potential therapeutic uses:

  • Cancer Therapy: Due to its ability to inhibit Hsp90, geldanamycin is being explored as an anticancer agent. Several derivatives have been developed to improve efficacy and reduce toxicity, such as 17-AAG (17-allylamino-17-demethoxygeldanamycin) and alvespimycin (17-DMAG) which have advanced to clinical trials .
  • Molecular Imaging: Recent studies have focused on developing radiolabeled derivatives of geldanamycin for imaging Hsp90 expression in tumors using positron emission tomography (PET). These probes facilitate the visualization of cancerous tissues, enhancing diagnostic capabilities .
Introduction to Geldanamycin: Historical Discovery and Biological Significance

Isolation and Initial Characterization from Streptomyces hygroscopicus

Geldanamycin was first isolated in 1970 from the actinomycete bacterium Streptomyces hygroscopicus var. geldanus (later reclassified as Streptomyces hygroscopicus) found in soil samples. Initial characterization identified it as a yellow crystalline compound with a molecular formula of C₂₉H₄₀N₂O₉ and a molecular weight of 560.64 g/mol [2] [5]. Structurally, it belongs to the benzoquinone ansamycin class, characterized by a macrocyclic lactam ("ansa") bridge connecting a rigid benzoquinone ring system and an aliphatic chain. This distinctive basket-like architecture is formed via a polyketide biosynthesis pathway initiated by 3-amino-5-hydroxybenzoic acid (AHBA), extended with malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA units by a type I polyketide synthase (PKS) complex comprising seven modules (GdmAI, GdmAII, GdmAIII) [4] [7]. Post-PKS modifications, including oxidation, O-methylation, carbamoylation, and a crucial macrolactam ring closure catalyzed by the amide synthase GdmF, yield the mature antibiotic [7].

Initial biological screening revealed moderate but broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), while Gram-negative bacteria were typically resistant [5] [8]. However, its relatively weak potency and emerging toxicity concerns initially limited its development as a conventional antibiotic. The discovery of its potent antitumor properties years later would redefine its significance.

  • Table 1: Key Milestones in Geldanamycin Discovery and Early Research
    YearMilestoneSignificanceReference Source
    1970Isolation from S. hygroscopicusInitial identification and structural characterization as a benzoquinone ansamycinDeBoer et al. [2] [5]
    Mid-1970sIdentification of RNA-dependent DNA polymerase inhibitionSuggested potential antiviral applications, particularly against retrovirusesRinehart et al. [1]
    1994Discovery of Hsp90 inhibitionRevelation of its primary high-impact molecular target and mechanism of anticancer actionNeckers et al. [1]
    1999Crystal structure of Hsp90-geldanamycin complexElucidation of atomic-level binding mode within the N-terminal ATP-binding pocketRoe et al. [6]

Role as a Pioneering HSP90 Inhibitor in Molecular Chaperone Research

The pivotal turning point in geldanamycin's scientific journey came in 1994 with the discovery that it potently and specifically inhibits the molecular chaperone Heat Shock Protein 90 (Hsp90) [1]. Hsp90 is an abundant and essential ATP-dependent chaperone responsible for the conformational maturation, stability, activation, and regulated degradation (via the ubiquitin-proteasome system) of a diverse array of client proteins. Crucially, many Hsp90 clients are oncoproteins and signaling molecules critical for cancer cell growth, survival, and metastasis (e.g., HER2, EGFR, Bcr-Abl, mutant p53, AKT, RAF-1, HIF-1α) [1] [6] [9].

Geldanamycin exerts its inhibitory effect by binding with high affinity to the unusual N-terminal nucleotide-binding pocket of Hsp90. Structural studies, notably the 1999 crystal structure, revealed that geldanamycin adopts a U-shaped conformation within this pocket. Its benzoquinone ring and ansa bridge align nearly parallel, allowing the formation of a network of seven hydrogen bonds with key residues (Asn51, Lys58, Asp93, Ile96, Gly97, Asn106, Gly135) and extensive van der Waals interactions (e.g., with Leu48, Ser52, Val136) [6]. This binding effectively competes with ATP for the same site and, critically, traps Hsp90 in an ADP-bound conformational state. Unlike ATP binding, which promotes the chaperone cycle and client protein activation, geldanamycin binding disrupts the normal Hsp90 chaperone complex dynamics [1] [9].

The biological consequence is the ubiquitination and proteasomal degradation of Hsp90 client proteins. The disrupted complex recruits the E3 ubiquitin ligase CHIP (Carboxy-terminus of Hsc70 Interacting Protein), leading to the tagging of unstable client proteins for destruction [1] [9]. This unique mechanism allows geldanamycin to simultaneously disrupt multiple oncogenic signaling pathways (e.g., PI3K/AKT, MAPK, HER2, HIF-1) downstream of Hsp90 clients, making it a powerful molecular tool for studying chaperone biology and a promising template for anticancer drug design. Its identification directly catalyzed the explosive growth in Hsp90 research, evidenced by the increase from ~200 annual publications in 1994 to over 1200 by 2021 [1].

  • Table 2: Major Oncogenic Client Protein Categories Targeted via Hsp90 Inhibition by Geldanamycin
    Client Protein CategoryKey ExamplesRole in OncogenesisConsequence of Degradation
    Receptor Tyrosine KinasesHER2/ErbB2, EGFR, IGF-1R, c-MetDrive proliferation, survival, migrationInhibited growth factor signaling, reduced cell survival and motility [1] [9]
    Signal Transduction KinasesAKT, RAF-1, IKKα/β, CDK4Regulate survival, proliferation, inflammation, cell cycleCell cycle arrest (G1), increased apoptosis, reduced inflammatory signaling [1] [6] [9]
    Transcription FactorsHIF-1α, p53 (mutant), HSF-1Promote angiogenesis, survival under hypoxia, evasion of growth suppressionReduced angiogenesis, restored apoptosis in mutant p53 cells, diminished stress response [1] [6]
    Steroid Hormone ReceptorsAndrogen Receptor (AR), Estrogen Receptor (ER)Drive hormone-responsive cancers (prostate, breast)Reduced hormone signaling and tumor growth [6]

Broad-Spectrum Biological Activities: Anticancer, Antiviral, and Neuroprotective Potential

Beyond its foundational role in defining Hsp90 biology and its primary focus in oncology, geldanamycin exhibits a range of other significant biological activities:

  • Anticancer Activity: Geldanamycin demonstrates potent antiproliferative activity across diverse human cancer cell lines in vitro (e.g., bladder, breast, lung, leukemia) and in animal models. Its mechanism centers on Hsp90 inhibition, leading to the simultaneous depletion of multiple oncogenic clients, as described in 1.2. This multi-target effect results in cell cycle arrest (primarily in G1 phase, mediated by downregulation of Cyclin D1, Cdk4, phospho-Rb, and E2F1) [9], induction of apoptosis (via mitochondrial pathways and caspase activation), stimulation of autophagy, and inhibition of cell migration and invasion (e.g., via degradation of c-Met) [1] [9]. For example, in bladder cancer cell lines (RT4 and T24), geldanamycin treatment induced G1 arrest and significantly reduced viability, with higher-grade T24 cells showing greater sensitivity [9]. However, its clinical translation as an anticancer agent has been hindered by hepatotoxicity and poor solubility, driving the development of derivatives like 17-AAG and 17-DMAG.

  • Antiviral Activity: Geldanamycin has shown inhibitory effects against several viruses. Early studies indicated activity against retroviral reverse transcriptases [1]. More significantly, it has demonstrated potential in targeting HIV-1 and malaria. It can disrupt the Hsp90-dependent folding and function of viral proteins essential for replication and infectivity. Furthermore, its ability to induce heat shock proteins like Hsp70 may contribute to inhibiting viral replication cycles [1] [3] [8]. Research also suggests it can inhibit the growth of Plasmodium falciparum (malaria parasite) in vitro, potentially through interaction with the parasite's Hsp90 homolog or other mechanisms [8].

  • Neuroprotective Activity: Counterintuitively, despite its cytotoxicity in dividing cancer cells, geldanamycin and certain derivatives exhibit neuroprotective effects on post-mitotic neurons. Studies on cultured neurons, including dorsal root ganglion (DRG) neurons and P19-derived neurons, show that very low doses (e.g., 1 nM) of geldanamycin and specifically modified analogs like 19-O-methylgeldanamycin (7) can enhance neuronal survival, promote neurite outgrowth, and critically, protect against neurotoxicity induced by chemotherapeutic agents like paclitaxel, vincristine, and vinblastine [10]. This protective effect is mechanistically distinct from its Hsp90 inhibition in cancer cells and may involve the induction of cytoprotective heat shock proteins (e.g., Hsp70) within neurons, bolstering their resilience to stress and toxic insults [3] [10]. The significantly reduced cytotoxicity of derivatives like compound 7 makes them particularly promising candidates for exploring this therapeutic avenue.

  • Table 3: Key Geldanamycin Derivatives and Their Therapeutic Potential
    Derivative Name (Code)ModificationPrimary Therapeutic AreaKey Advantages/StatusMajor Challenge
    17-AAG (Tanespimycin)17-Allylamino,17-demethoxyOncologyReached Phase III trials (multiple cancers); Improved solubility vs GAHepatotoxicity, instability [1] [5] [6]
    17-DMAG (Alvespimycin)17-Dimethylaminoethylamino,17-demethoxyOncologyEnhanced water solubility; Reached Phase II trialsDose-limiting toxicities (e.g., ocular, liver) [1] [5]
    IPI-504 (Retaspimycin)17-AAG Hydroquinone HClOncologyImproved solubility; Reached Phase II (GIST, NSCLC)Toxicity concerns halted development [1] [5]
    19-O-Methylgeldanamycin (7)19-MethoxyNeuroprotectionLow cytotoxicity; Potent neuroprotection at 1 nM; Protects against chemo-neurotoxicityPreclinical stage; Requires further validation [10]

Properties

Product Name

geldanamycin

IUPAC Name

[(8S,9S,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C29H40N2O9

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/t15-,17+,22+,23+,24-,26+/m1/s1

InChI Key

QTQAWLPCGQOSGP-UPLAMSTMSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Synonyms

geldanamycin
geldanomycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](C=C([C@@H]([C@H](C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.